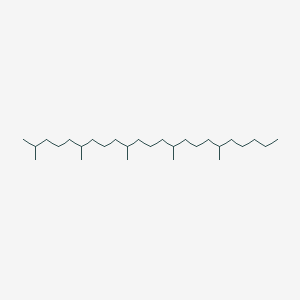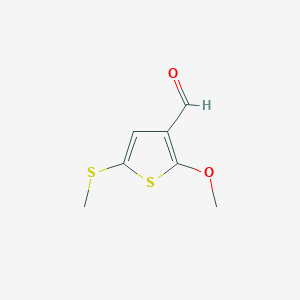
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with methoxy, methylsulfanyl, and formyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde typically involves the functionalization of a thiophene ring. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient methods such as:
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or EtOCS2K to produce substituted thiophenes.
Direct C-H Arylation: This phosphine-free method couples aryl or heteroaryl bromides with thiophenes using palladium catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-methylthiophene: Similar structure but lacks the formyl group.
2-Methoxy-3-thiophenecarboxaldehyde: Similar structure but lacks the methylsulfanyl group.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is unique due to the presence of both methoxy and methylsulfanyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
71908-79-7 |
|---|---|
Molekularformel |
C7H8O2S2 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
2-methoxy-5-methylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8O2S2/c1-9-7-5(4-8)3-6(10-2)11-7/h3-4H,1-2H3 |
InChI-Schlüssel |
COQJHYPLZCNYAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(S1)SC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


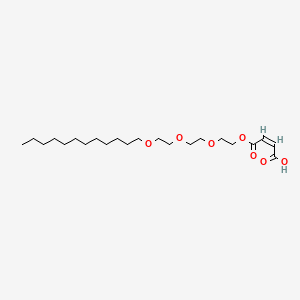
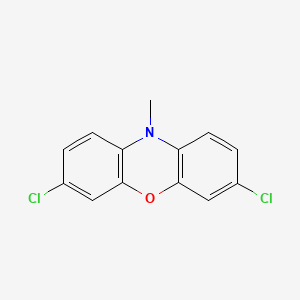
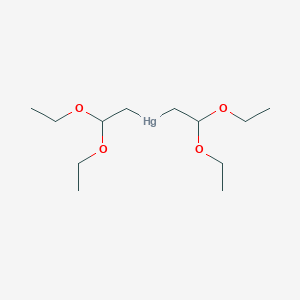
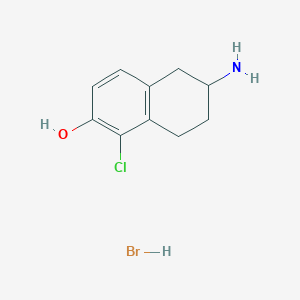
![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
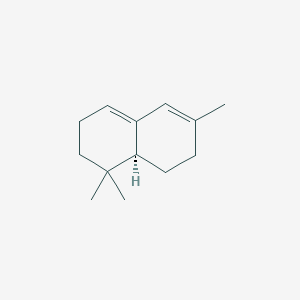
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)
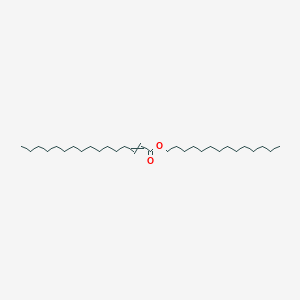


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
